1,3-Dibromo-2-(chloromethyl)benzene
Description
Contextualization within Halogenated Benzene (B151609) Derivatives
Halogenated benzene derivatives are a broad category of organic compounds that are utilized extensively in industrial and agricultural applications. They serve as agrochemicals, dyes, and pharmaceutical intermediates. wur.nl The introduction of halogen atoms to a benzene ring influences the molecule's electron distribution and lipophilicity. wur.nl Polyhalogenated aromatic compounds, which contain multiple halogen substituents, are a significant subgroup. When a chloromethyl or bromomethyl group is also present on the ring, it introduces a reactive benzylic halide functionality. This combination of a polyhalogenated aromatic core and a reactive benzylic side chain defines compounds like 1,3-Dibromo-2-(chloromethyl)benzene. The presence of multiple halogens can direct the regioselectivity of subsequent reactions, while the benzylic halide provides a site for nucleophilic substitution or the formation of organometallic reagents.
Significance of this compound as a Synthetic Intermediate
The primary significance of this compound lies in its utility as a specialized intermediate in multi-step organic syntheses. Its structure, featuring two bromine atoms and a reactive chloromethyl group, allows for sequential and selective chemical transformations.
A key application is in the synthesis of sulfonyl chlorides. For instance, this compound is a direct precursor to 2,6-dibromobenzene methanesulfonyl chloride. google.com This transformation is achieved by reacting this compound with thiourea (B124793) to form an intermediate, which is then further processed. google.com Sulfonyl chlorides are crucial reagents for producing sulfonamides, a class of compounds with a wide range of pharmaceutical applications, including antibacterial and antiviral agents, as well as treatments for hypertension and cancer. google.com The two bromine atoms on the benzene ring of the resulting sulfonyl chloride remain available for further derivatization, allowing for the creation of more complex molecules. google.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 858006-31-2 sigmaaldrich.com |
| Molecular Formula | C₇H₅Br₂Cl |
| Molecular Weight | 284.38 g/mol |
Note: Detailed experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature.
Overview of Current Research Trends and Unexplored Avenues for this Class of Compounds
Current research involving polyhalogenated aromatic compounds with benzylic functionality is multifaceted, focusing on both fundamental understanding and practical applications.
Current Research Trends:
New Synthetic Methodologies: A significant area of research is the development of novel synthetic routes to and from these compounds. For example, patents describe detailed processes for converting compounds like this compound into more complex intermediates, indicating an industrial interest in optimizing these reactions for efficiency and yield. google.com
Catalysis: The use of these compounds in metal-catalyzed cross-coupling reactions is an active field. The different reactivities of the C-Br and C-Cl bonds can be exploited for selective, stepwise functionalization of the aromatic ring. Nickel-based catalysts, for instance, have been studied for their ability to facilitate such transformations in polyhalogenated systems. researchgate.net
Materials Science: The rigid and halogen-rich structure of these compounds makes them potential building blocks for new materials. Halogen-halogen interactions can be used to control the solid-state packing of molecules, which is relevant for designing liquid crystals and other functional materials. researchgate.net
Unexplored Avenues:
Medicinal Chemistry: While used to create intermediates for pharmaceuticals, the direct biological activity of smaller polyhalogenated aromatic compounds with benzylic functionality is not extensively studied. Their potential as fragments in drug discovery or as covalent inhibitors could be a fruitful area of investigation.
Advanced Polymer Synthesis: The polyfunctional nature of these molecules could be leveraged in polymer chemistry to create highly cross-linked or functionalized polymers with unique thermal or photolytic properties. Research into direct arylation polycondensation of halogenated compounds suggests a pathway for creating novel conjugated polymers. researchgate.net
Mechanistic Studies: A deeper quantitative understanding of the relative reactivity of the different halogen sites in various reaction types remains an area for further academic exploration. Studies on halogen bonding, which examines the non-covalent interactions of halogen atoms, are providing new insights into their molecular recognition and self-assembly properties, but more work is needed for this specific class of compounds. acs.orgethz.ch
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dibromobenzene methanesulfonyl chloride |
| Benzene |
| Thiourea |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXGYGHMXZRRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of 1,3 Dibromo 2 Chloromethyl Benzene
Nucleophilic Substitution Reactions at the Benzylic Chloride Moiety
The carbon-chlorine bond in the benzylic -CH₂Cl group is the principal site for nucleophilic attack. This reactivity is attributed to the stability of the potential benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. Consequently, this moiety readily undergoes substitution reactions with a variety of nucleophiles.
Reactions with Thiourea (B124793) for Thiol Functionalization
A significant pathway for the functionalization of 1,3-Dibromo-2-(chloromethyl)benzene is its reaction with thiourea. This reaction provides a reliable method for introducing a sulfur-containing group, which can then be converted into a thiol.
The reaction between this compound and thiourea proceeds via a nucleophilic attack by the sulfur atom of thiourea on the electrophilic benzylic carbon. This displacement of the chloride ion results in the formation of a stable S-substituted isothiuronium (B1672626) salt. orgsyn.org Specifically, the product is S-(2,6-Dibromobenzyl)isothiuronium chloride. This salt is a crystalline solid, which can often be isolated in high yield.
This transformation is a classic example of an S_N2 reaction, where the sulfur atom acts as the nucleophile.
The efficiency of the S-substituted thiuronium salt formation is dependent on several key reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity. Generally, the reaction is carried out by heating the reactants in a polar protic solvent. orgsyn.org
Interactive Data Table: Reaction Parameters for Thiuronium Salt Formation
| Parameter | Condition | Effect on Yield/Rate | Rationale |
|---|---|---|---|
| Solvent | Ethanol (B145695), Methanol (B129727) | High yields | Polar protic solvents stabilize the transition state and solvate the leaving group (Cl⁻). |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | Increased reaction rate | Provides the necessary activation energy for the nucleophilic substitution. |
| Stoichiometry | Equimolar amounts of reactants | Optimal for high conversion | Ensures complete consumption of the starting benzyl (B1604629) chloride. |
| Reaction Time | Typically 30-60 minutes | Sufficient for completion | The reaction is generally rapid under reflux conditions. orgsyn.org |
Reactivity Towards Oxygen Nucleophiles (e.g., Alcoholysis, Hydrolysis)
The benzylic chloride of this compound is also susceptible to attack by oxygen-based nucleophiles, leading to the formation of ethers and alcohols.
Hydrolysis: When heated in the presence of water, this compound undergoes hydrolysis to form 2,6-dibromobenzyl alcohol. This reaction can be slow but is facilitated by the stability of the intermediate benzylic carbocation.
Alcoholysis: Reaction with an alcohol (ROH) in a process known as alcoholysis yields the corresponding benzyl ether (2,6-dibromobenzyl ether). For instance, refluxing with ethanol would produce 2,6-dibromobenzyl ethyl ether.
These reactions are typical solvolysis pathways for reactive benzylic halides.
Amination Reactions for Nitrogen-Containing Derivatives
The displacement of the benzylic chloride by nitrogen nucleophiles provides a direct route to various nitrogen-containing derivatives. The reaction with ammonia (B1221849) or primary and secondary amines yields the corresponding benzylamines. researchgate.net
Reaction with Ammonia: Treatment with ammonia typically yields the primary amine, 2,6-dibromobenzylamine. However, this reaction can be difficult to control, as the resulting primary amine is also nucleophilic and can react with the starting material to form secondary (bis(2,6-dibromobenzyl)amine) and tertiary amines. Using a large excess of ammonia can favor the formation of the primary amine.
Reaction with Primary/Secondary Amines: A more controlled synthesis can be achieved using primary or secondary amines to produce the corresponding N-substituted benzylamines.
Interactive Data Table: Products of Amination Reactions
| Amine Nucleophile | Product |
|---|---|
| Ammonia (NH₃) | 2,6-Dibromobenzylamine |
| Methylamine (CH₃NH₂) | N-Methyl-2,6-dibromobenzylamine |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2,6-dibromobenzylamine |
Electrophilic Aromatic Substitution Reactions on the Dibromobenzene Core
While the benzylic position is reactive towards nucleophiles, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS). However, the reactivity of the ring is significantly influenced by the existing substituents: two bromine atoms and a chloromethyl group.
All three substituents are deactivating towards EAS due to their electron-withdrawing inductive effects. libretexts.orglibretexts.org This means that harsher reaction conditions (e.g., stronger catalysts, higher temperatures) are required compared to the substitution of benzene (B151609) itself. msu.edu
Despite being deactivating, the bromine atoms and the chloromethyl group are all ortho, para-directors. libretexts.orgpressbooks.pub In the case of this compound, the directing effects of the substituents converge:
The bromine at C1 directs incoming electrophiles to positions C2 (blocked), C4, and C6.
The bromine at C3 directs incoming electrophiles to positions C2 (blocked), C4, and C5 (meta to the other groups, less favored).
The chloromethyl group at C2 directs incoming electrophiles to positions C4 and C6.
Therefore, the combined directing effect strongly favors substitution at the C4 and C6 positions, which are equivalent due to the molecule's symmetry. Typical EAS reactions like nitration or further halogenation would be expected to yield the 1,3-Dibromo-4-ELECTROPHILE-2-(chloromethyl)benzene product. askfilo.com For example, nitration with a mixture of nitric acid and sulfuric acid would yield 1,3-dibromo-4-nitro-2-(chloromethyl)benzene. askfilo.com
Reactivity and Regioselectivity Considerations
This compound possesses three sites susceptible to reaction: the two aromatic carbon-bromine (C-Br) bonds and the benzylic carbon-chlorine (C-Cl) bond. The relative reactivity of these sites is highly dependent on the type of reaction being performed.
Benzylic C-Cl Bond: The chloromethyl group is a benzylic halide. Benzylic halides are particularly reactive towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) because the benzene ring can stabilize the carbocation intermediate (SN1) or the transition state (SN2). This C-Cl bond is generally more susceptible to nucleophilic attack than the aryl C-Br bonds.
Aromatic C-Br Bonds: The two bromine atoms are attached to the sp²-hybridized carbons of the benzene ring. These bonds are significantly less reactive towards traditional nucleophilic substitution than the benzylic C-Cl bond. However, they are the primary sites for reactions involving organometallic intermediates and metal-catalyzed cross-coupling. The two bromine atoms are chemically equivalent due to the molecule's symmetry.
In reactions involving metals like magnesium or lithium, or in palladium-catalyzed processes, the greater reactivity of C-Br bonds compared to C-Cl bonds typically dictates that transformations will occur at the aromatic positions first.
Pathways for Further Halogenation or Nitration
Further substitution on the aromatic ring of this compound through electrophilic aromatic substitution, such as halogenation or nitration, is influenced by the directing effects of the existing substituents.
Directing Effects:
Bromo Groups: The two bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate lone-pair electrons through resonance.
Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the electron-withdrawing nature of the chlorine atom. It is considered an ortho, para-director.
Considering these effects, the potential sites for electrophilic attack are the C4, C5, and C6 positions. The C5 position is para to the chloromethyl group and ortho to both bromine atoms, making it the most sterically hindered but electronically activated position for an incoming electrophile. The C4 and C6 positions are equivalent, being ortho to one bromine and the chloromethyl group, and meta to the other bromine. The precise outcome of such a reaction would depend on the specific reaction conditions and the steric bulk of the electrophile.
Metal-Catalyzed Cross-Coupling Reactions of Aromatic Halides
This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. westminster.ac.ukdntb.gov.ua The differential reactivity of the aryl bromide and benzylic chloride moieties allows for selective functionalization.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed reactions are among the most versatile methods for modifying aryl halides. nih.gov For substrates like this compound, the reaction typically occurs preferentially at the C-Br bonds over the C-Cl bond, following the general halide reactivity trend: I > Br > OTf >> Cl. tcichemicals.com
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.orgnih.gov It is widely used due to its mild conditions and tolerance of various functional groups. tcichemicals.comnih.gov By using one equivalent of the boronic acid, a mono-arylated product can be selectively synthesized.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.govmdpi.com It involves a palladium(0)/palladium(II) catalytic cycle. wikipedia.orgnih.gov
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes, to produce substituted alkynes. organic-chemistry.org
The benzylic chloride can also participate in certain palladium-catalyzed couplings, especially with organotrifluoroborates, allowing for the formation of sp³-sp² bonds. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to direct the coupling to either the aryl bromide or the benzylic chloride positions.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Aryl Alkyne |
Desulfinative cross-coupling reactions, where an organosulfur compound like a sulfinate salt acts as the nucleophilic partner, have emerged as valuable synthetic methods. unimelb.edu.au By analogy to known palladium-catalyzed desulfinative couplings of aryl bromides, the bromine atoms of this compound are expected to be reactive in such transformations. researchgate.net
The established mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the sulfinate salt and subsequent extrusion of sulfur dioxide (SO₂) to form a Pd(II)-aryl complex. nih.govacs.org This intermediate then undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net Studies have shown that electron-poor aryl bromides tend to undergo this cross-coupling most favorably. researchgate.net Given this, this compound, with its electron-withdrawing halogen substituents, would be a suitable substrate for forming biaryl compounds via this pathway. The reaction can also be extended to couple benzylic halides with aryl halides, using a sulfinate transfer reagent, to produce diarylmethanes. nih.gov
Copper-Mediated Coupling Reactions
Copper-mediated reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming C-C and C-heteroatom bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols. For this compound, the aryl bromide positions would be the expected sites of reaction in a classic Ullmann coupling to generate biaryl structures.
Formation of Organometallic Reagents for Carbon-Carbon Bond Formation
The halogen atoms on this compound can be converted into organometallic reagents, such as Grignard or organolithium reagents, which are powerful carbon nucleophiles for forming new C-C bonds. libretexts.orglibretexts.org
The formation of these reagents involves the reaction of the organohalide with a metal, typically magnesium (for Grignard reagents) or lithium (for organolithium reagents). libretexts.org The reactivity of halogens in these reactions follows the order I > Br > Cl. libretexts.org Consequently, reaction with Mg or Li would occur selectively at one of the C-Br bonds before reacting with the C-Cl bond.
Grignard Reagent Formation: Treatment of this compound with one equivalent of magnesium turnings in an ether solvent (like THF or diethyl ether) would be expected to produce the mono-Grignard reagent, 2-bromo-6-(chloromethyl)phenylmagnesium bromide. libretexts.org
Organolithium Reagent Formation: Similarly, reaction with an organolithium reagent like n-butyllithium via halogen-metal exchange at low temperatures would also selectively occur at a C-Br bond. libretexts.org
These newly formed organometallic reagents can then be reacted with various electrophiles, such as aldehydes, ketones, or esters, to introduce new carbon substituents onto the aromatic ring. Controlling the stoichiometry of the metal is crucial to achieve selective mono-metalation and avoid the formation of di-Grignard or di-lithio species. Studies on similarly substituted 1,2-dibromo arenes have shown that regioselective halogen-metal exchange can be achieved, often at the more sterically accessible or electronically favorable position. organic-chemistry.org
| Reagent Type | Metal | Typical Solvent | Expected Intermediate |
| Grignard Reagent | Magnesium (Mg) | Tetrahydrofuran (B95107) (THF) | 2-bromo-6-(chloromethyl)phenylmagnesium bromide |
| Organolithium | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 1-bromo-3-(chloromethyl)-2-lithi obenzene |
Generation of Grignard Reagents and Organolithium Species
The presence of both aryl bromides and a benzylic chloride on the same molecule presents a chemoselectivity challenge in the formation of organometallic reagents. The reactivity of halogens in these reactions is highly dependent on the reaction conditions and the metal used.
Grignard Reagents:
The formation of Grignard reagents involves the reaction of an organic halide with magnesium metal. mnstate.edu The reactivity of halogens follows the order I > Br > Cl > F. In the case of this compound, the aryl bromide moieties are expected to be more reactive towards magnesium than the benzylic chloride. This is due to the greater ease of C(sp²)–Br bond activation compared to a C(sp³)–Cl bond. rsc.org Therefore, the selective formation of a mono-Grignard reagent at one of the bromine positions is anticipated, leaving the chloromethyl group intact for subsequent functionalization. The formation of a di-Grignard reagent is also possible under more forcing conditions.
Benzylic Grignard reagents can be prepared from benzyl halides and magnesium. thieme-connect.de However, the direct reaction of benzyl chloride with magnesium can sometimes lead to the formation of Wurtz coupling byproducts. researchgate.net The choice of solvent can significantly influence the outcome, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) often suppressing the formation of such byproducts compared to diethyl ether or tetrahydrofuran (THF). rsc.org
Organolithium Species:
Organolithium reagents can be prepared by the reaction of an organic halide with lithium metal or through a metal-halogen exchange reaction with an existing organolithium compound, such as n-butyllithium. wikipedia.orgmasterorganicchemistry.com Similar to Grignard reagent formation, the aryl bromides of this compound are expected to be more reactive than the benzylic chloride. Thus, treatment with two equivalents of n-butyllithium would likely result in a double lithium-halogen exchange at the bromine positions, yielding a dilithiated species. Phenyllithium, a common organolithium reagent, is typically prepared by reacting bromobenzene (B47551) with lithium metal or n-butyllithium. wikipedia.orgchemicalbook.com
The following table summarizes the expected organometallic species formed from this compound under different conditions.
| Reagent | Expected Major Product | Notes |
| Mg, THF | 2-(Chloromethyl)-1,3-dibromomagnesiobenzene | Selective formation at one aryl bromide position. |
| 2 eq. n-BuLi, THF | 1,3-Dilithio-2-(chloromethyl)benzene | Double lithium-halogen exchange at the aryl bromide positions. |
Subsequent Reactions for Complex Molecule Assembly
The generated Grignard and organolithium species are powerful nucleophiles and strong bases, enabling a wide array of subsequent reactions to build more complex molecules. fiveable.memasterorganicchemistry.com
Reactions of Grignard Reagents:
The mono-Grignard reagent derived from this compound can react with various electrophiles. For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. mnstate.edumasterorganicchemistry.com It can also react with carbon dioxide to produce a carboxylic acid. These reactions would introduce a new functional group at one of the former aryl bromide positions while retaining the other bromine and the chloromethyl group for further transformations.
Reactions of Organolithium Species:
The dilithiated species can react with a variety of electrophiles at both lithiated positions. For example, reaction with an aldehyde or ketone would lead to the formation of a diol. slideshare.net Phenyllithium readily adds to carbonyl compounds to form alcohols after hydrolysis. fiveable.meyoutube.com This reactivity allows for the construction of intricate molecular frameworks. The following table provides examples of subsequent reactions.
| Organometallic Intermediate | Electrophile | Product Type |
| 2-(Chloromethyl)-1,3-dibromomagnesiobenzene | 1. RCHO2. H₃O⁺ | Secondary alcohol |
| 2-(Chloromethyl)-1,3-dibromomagnesiobenzene | 1. R₂CO2. H₃O⁺ | Tertiary alcohol |
| 1,3-Dilithio-2-(chloromethyl)benzene | 1. 2 x RCHO2. H₃O⁺ | Diol |
Radical Chemistry Involving Benzylic Halides and Aryl Bromides
The structure of this compound also lends itself to a variety of radical-mediated transformations, targeting either the benzylic C-Cl bond or the aryl C-Br bonds.
Benzylic Radical Chemistry:
The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized. libretexts.org While this compound lacks benzylic hydrogens, the benzylic C-Cl bond can be cleaved under radical conditions to form a benzylic radical. Benzylic halides can undergo radical reactions, and their reactivity can be harnessed for various transformations. nih.govacs.org Free radical benzylic bromination, for instance, is a common method for functionalizing alkyl aromatic compounds. researchgate.net While this specific reaction isn't directly applicable here, it highlights the susceptibility of the benzylic position to radical processes.
Aryl Radical Chemistry:
Aryl radicals can be generated from aryl halides. libretexts.org These reactive intermediates can participate in a range of reactions, including intramolecular cyclizations. researchgate.netlibretexts.org For this compound, the generation of an aryl radical at one of the bromine positions could potentially lead to intramolecular cyclization if a suitable radical acceptor is present in a tethered substituent. The relative stability of the potential radical intermediates (primary alkyl vs. aryl) would influence the reaction pathway.
The following table outlines potential radical reactions involving this compound.
| Reaction Type | Target Bond | Key Intermediate | Potential Outcome |
| Radical Reduction | Benzylic C-Cl | 2,6-Dibromobenzyl radical | Formation of 1,3-Dibromo-2-methylbenzene |
| Radical Addition | Benzylic C-Cl | 2,6-Dibromobenzyl radical | Addition to an alkene or alkyne |
| Intramolecular Cyclization | Aryl C-Br | 2-(Chloromethyl)-3-bromophenyl radical | Formation of a cyclic product (if a suitable acceptor is present) |
Structural Diversification and Derivatization Strategies
Synthesis and Characterization of Substituted Analogues
The core structure of 1,3-Dibromo-2-(chloromethyl)benzene can be altered by introducing different functional groups onto the aromatic ring or by modifying the benzylic side chain. These changes can dramatically influence the molecule's chemical behavior and potential applications.
The introduction of a fluorine atom can significantly alter the electronic properties of the benzene (B151609) ring due to fluorine's high electronegativity. The derivative 1,3-Dibromo-2-(chloromethyl)-5-fluorobenzene is a known compound, though detailed synthetic procedures are not extensively published in scientific literature. rsc.org Its existence is confirmed in chemical databases, which provide basic characterization data. rsc.orggla.ac.uk
A plausible synthetic route for such polyhalogenated aromatic compounds may involve a Sandmeyer reaction, starting from a corresponding aniline (B41778) derivative. For instance, the synthesis of the related 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) is achieved by the diazotization of 3,5-dichloro-4-fluoroaniline, followed by a reaction with cuprous bromide. google.com A similar strategy, starting from an appropriately substituted fluoroaniline, could potentially yield 1,3-Dibromo-2-(chloromethyl)-5-fluorobenzene. The benzylic chloromethyl group is typically introduced via chlorination of a methyl group, which could be performed before or after the bromination and fluorination steps. The brominated analogue, 1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene, is also a recognized chemical entity. bldpharm.com
Table 1: Properties of Fluorinated Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,3-Dibromo-2-(chloromethyl)-5-fluorobenzene | 1806350-35-5 | C₇H₄Br₂ClF | 302.37 |
| 1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene | 1804933-11-6 | C₇H₄Br₃F | 346.82 |
Modification of the benzylic side chain is a key strategy for diversification. The reactive chloromethyl group is an excellent leaving group, readily participating in nucleophilic substitution reactions. One common transformation is the conversion to a methoxymethyl ether. While a specific synthesis for 1,3-Dibromo-2-(methoxymethyl)benzene is not detailed in the literature, general methods for this conversion are well-established. For example, a one-pot reaction involving the photocatalytic chlorination of a benzylic C-H bond, followed by the addition of sodium methoxide, can smoothly convert benzylic chlorides to benzylic ethers. organic-chemistry.org
This suggests that this compound could be converted to its methoxymethyl analogue by reaction with sodium methoxide. The synthesis of a positional isomer, 1,3-Dibromo-5-(methoxymethyl)benzene, has been described, involving the bromination of m-xylene (B151644) to form 1,3-dibromo-5-methylbenzene, followed by a reaction with methanol (B129727) in the presence of a base to install the methoxymethyl group.
Table 2: Properties of Methoxymethyl Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,3-Dibromo-2-methoxybenzene | 38603-09-7 | C₇H₆Br₂O | 265.93 |
| 1,3-Dibromo-5-(methoxymethyl)benzene | 1646314-10-4 | C₈H₈Br₂O | 280.00 |
Investigation of Positional Isomers and Their Distinct Reactivities
The relative positions of the bromo and chloromethyl substituents on the benzene ring have a profound impact on the molecule's reactivity. Steric and electronic effects arising from different substitution patterns lead to distinct chemical behaviors among isomers.
In the isomer 1,2-Dibromo-3-(chloromethyl)benzene, the chloromethyl group is flanked by a bromine atom and a hydrogen atom. csic.es The reactivity of benzylic halides is significantly enhanced compared to simple alkyl halides because the adjacent aromatic ring stabilizes the transition state in both SN1 and SN2 reactions. gla.ac.ukpearson.com In an SN1 reaction, the resulting benzylic carbocation is stabilized by resonance. quora.com
Compared to the parent compound, this compound, where the chloromethyl group is positioned between two bromine atoms, the 1,2-dibromo isomer experiences less steric hindrance at the reaction center. This would likely lead to a faster rate of nucleophilic substitution, particularly in SN2 reactions where the nucleophile's approach is sensitive to steric bulk. The electronic influence of two adjacent bromine atoms in the 1,2-isomer versus the 1,3-disposed bromine atoms in the parent compound will also modulate the electrophilicity of the benzylic carbon, though steric factors are often dominant in such cases.
The isomer 1,3-Dibromo-5-(chloromethyl)benzene presents a different steric environment. Here, the chloromethyl group is positioned between two hydrogen atoms, significantly reducing the steric hindrance compared to the 2-chloromethyl isomer, where it is crowded by two adjacent bromine atoms. The chloromethyl group in this 5-substituted isomer is known to be highly reactive in nucleophilic substitutions.
This reduced steric hindrance in 1,3-Dibromo-5-(chloromethyl)benzene would be expected to result in a significantly higher reactivity towards nucleophilic substitution reactions compared to this compound. The synthesis of this isomer can be achieved through methods like the bromination of a suitable toluene (B28343) derivative. ontosight.ai The primary difference in reactivity between the 2-chloromethyl and 5-chloromethyl isomers stems directly from the steric shield provided by the ortho-substituents (or lack thereof).
Table 3: Properties of Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,2-Dibromo-3-(chloromethyl)benzene | N/A | C₇H₅Br₂Cl | 284.38 |
| 1,3-Dibromo-5-(chloromethyl)benzene | 74337-30-7 | C₇H₅Br₂Cl | 284.38 |
Design and Synthesis of Bridged and Macrocyclic Systems Utilizing Related Building Blocks (e.g., bis(chloromethyl)benzene derivatives)
The construction of macrocyclic and bridged systems is a sophisticated application of synthetic chemistry, and building blocks related to this compound are instrumental in this field. Dihalogenated benzene derivatives, particularly those with two reactive benzylic halide groups, serve as effective linkers for cyclization reactions.
For instance, 1,2-bis(bromomethyl)benzene (B41939) is a common precursor used in macrocyclization. It can react with various nucleophiles in a double substitution reaction to form large rings. One strategy involves reacting 1,2-bis(bromomethyl)benzene with a dinucleophile, such as a bis-thiol or bis-phenol, under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. chemrxiv.org The synthesis of macrocyclic peptides has also been achieved using chemical linkers, highlighting the versatility of these strategies. researchgate.net
Heck macrocyclization is another powerful technique used to form large rings, which can be applied to precursors derived from halogenated benzenes. mdpi.com The synthesis of complex macrocycles often relies on the precise geometry and reactivity of the building blocks. The use of related di- and polyhalogenated aromatic compounds, activated for coupling reactions like Suzuki or for nucleophilic substitution, allows for the assembly of intricate, three-dimensional structures with defined cavities and shapes. csic.es These methods are fundamental in supramolecular chemistry and the development of novel host-guest systems.
Mechanistic and Theoretical Investigations of 1,3 Dibromo 2 Chloromethyl Benzene Reactions
Elucidation of Reaction Mechanisms for Key Transformations
The chloromethyl group attached to the benzene (B151609) ring in 1,3-dibromo-2-(chloromethyl)benzene is a primary benzylic halide. This structural feature makes the benzylic carbon an electrophilic center, susceptible to nucleophilic substitution reactions. The reactivity and the mechanistic pathway of these transformations are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects imparted by the bromine substituents on the aromatic ring.
Nucleophilic substitution at the benzylic carbon of this compound can proceed through either an S(_N)1 (Substitution Nucleophilic Unimolecular) or an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. The operative pathway is a consequence of the substrate's structure and the specific reaction conditions. ucalgary.ca
S(_N)2 Pathway: As a primary benzylic halide, this compound is sterically accessible for a backside attack by a nucleophile. ucalgary.ca This favors the S(_N)2 mechanism, a single-step concerted process where the nucleophile attacks the benzylic carbon at the same time as the chloride leaving group departs. youtube.comutexas.edu The presence of the benzene ring can stabilize the transition state through conjugation with the p-orbitals of the developing bond, which can accelerate S(_N)2 reactions at the benzylic position compared to simple primary alkyl halides. spcmc.ac.inidc-online.com This pathway is generally favored by strong nucleophiles in polar aprotic solvents. libretexts.org
S(_N)1 Pathway: Alternatively, the S(_N)1 mechanism involves a two-step process. The first and rate-determining step is the departure of the chloride leaving group to form a primary benzylic carbocation intermediate. masterorganicchemistry.com This intermediate is notably stabilized by resonance, where the positive charge is delocalized over the aromatic ring. askiitians.comlibretexts.orglibretexts.org The second step is the rapid attack of a nucleophile on this carbocation. S(_N)1 reactions are favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. libretexts.orgyoutube.com
For this compound, while the primary nature of the benzylic carbon suggests an S(_N)2 reaction, the potential for a resonance-stabilized carbocation means the S(_N)1 pathway is also a possibility, particularly under favorable solvent and nucleophile conditions. youtube.comreddit.com The two bromine atoms on the ring act as electron-withdrawing groups, which could slightly destabilize the carbocation intermediate, potentially making the S(_N)1 pathway less favorable compared to unsubstituted benzyl (B1604629) chloride.
| Characteristic | S(_N)1 Mechanism | S(_N)2 Mechanism |
|---|---|---|
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Mechanism Steps | Two steps (Carbocation intermediate) | One step (Concerted) |
| Key Intermediate | Resonance-stabilized benzylic carbocation | None (Pentacoordinate transition state) |
| Favorable Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) |
| Favorable Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone, DMSO) |
Understanding the structure of intermediates and transition states provides insight into the reaction energetics and pathways.
S(_N)1 Intermediate: The key intermediate in an S(_N)1 reaction is the 1-(2,6-dibromophenyl)methyl carbocation. This planar carbocation is stabilized by the delocalization of the positive charge from the benzylic carbon into the π-system of the benzene ring. libretexts.orgyoutube.com Resonance structures place the positive charge at the ortho and para positions of the ring. The significant stability of this benzylic carbocation is a primary reason why even primary benzylic halides can undergo S(_N)1 reactions. libretexts.org
S(_N)2 Transition State: The S(_N)2 reaction proceeds through a high-energy transition state rather than a stable intermediate. utexas.edu For this compound, this transition state features a pentacoordinate benzylic carbon atom with a trigonal bipyramidal geometry. youtube.com The incoming nucleophile and the departing chloride ion occupy the two axial positions, while the benzene ring and the two hydrogen atoms lie in the equatorial plane. The negative charge is distributed over the nucleophile and the leaving group. idc-online.com The π-system of the benzene ring can overlap with the p-orbital on the benzylic carbon, which helps to stabilize this transition state and accelerate the reaction. spcmc.ac.innih.gov
Computational Chemistry and Quantum Mechanical Studies
While specific experimental and computational studies on this compound are not widely available, its properties and reactivity can be reliably predicted using modern computational techniques. These methods are routinely applied to similar halogenated aromatic compounds to understand their electronic structure and behavior.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine various properties. mdpi.comacs.org
These calculations can predict:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.
Electron Distribution: Mapping of the electron density to identify electron-rich and electron-poor regions. A Molecular Electrostatic Potential (MEP) map would visually indicate the electrophilic nature of the benzylic carbon and the nucleophilic character of the halogen atoms. nih.gov
Reaction Energetics: Calculation of the energies of reactants, products, transition states, and intermediates to predict reaction barriers and thermodynamics, which helps to determine whether an S(_N)1 or S(_N)2 pathway is more favorable.
Studies on related substituted benzyl systems have shown that DFT calculations can effectively model reaction barriers and the influence of substituents on reactivity. acs.org
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: For this compound, the HOMO is expected to be localized primarily on the π-system of the electron-rich benzene ring. Its energy level relates to the molecule's ability to donate electrons.
LUMO: The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond at the benzylic position. utdallas.edu A low-lying LUMO indicates a site susceptible to nucleophilic attack. The energy of the LUMO is a direct indicator of the electrophilicity of the benzylic carbon.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov
Analysis of the FMOs would confirm that nucleophilic attack preferentially occurs at the benzylic carbon, leading to the cleavage of the C-Cl bond.
Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
NMR Chemical Shifts: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. uni-bonn.de The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts, which are often in good agreement with experimental data after empirical scaling. aps.orgnih.gov
Vibrational Frequencies: The same DFT methods can be used to calculate the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. mdpi.com These predicted frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, C-Br stretches, and benzene ring modes.
| Computational Method | Predicted Property/Insight | Relevance |
|---|---|---|
| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized geometry, electron density, reaction energy profiles | Predicts molecular structure and the most likely reaction pathways (S(_N)1 vs. S(_N)2) |
| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the electron density surface | Visually identifies electrophilic (benzylic carbon) and nucleophilic sites |
| Frontier Molecular Orbital (FMO) Analysis | Energies and distributions of HOMO and LUMO | Explains chemical reactivity; confirms the benzylic carbon as the site for nucleophilic attack |
| DFT with GIAO Method | ¹H and ¹³C NMR chemical shifts | Aids in structural elucidation and confirmation by comparison with experimental spectra |
| DFT Vibrational Analysis | IR and Raman active vibrational frequencies | Assists in the interpretation of experimental vibrational spectra |
Kinetic Studies of Reaction Rates and Selectivities
The reactivity of this compound is primarily centered around the chloromethyl group, which is a benzylic halide. Benzylic halides are known to be reactive in nucleophilic substitution reactions, proceeding through either an S(_N)1 or S(_N)2 mechanism, or a combination thereof. The reaction pathway and its rate are significantly influenced by the electronic and steric effects of the substituents on the benzene ring.
Electronic Effects:
The two bromine atoms on the benzene ring are electron-withdrawing groups due to their inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, in the context of nucleophilic substitution at the benzylic carbon, their effect is more nuanced. The bromine atoms can exert a resonance effect by donating a lone pair of electrons to the benzene ring. This resonance donation can stabilize the carbocation intermediate formed in an S(_N)1 reaction.
Steric Effects:
The bromine atom at the ortho position to the chloromethyl group introduces significant steric hindrance. This steric bulk would impede the backside attack of a nucleophile required for an S(_N)2 mechanism. chemicalnote.com Consequently, the rate of an S(_N)2 reaction is expected to be considerably lower than that of benzyl chloride or less sterically hindered benzyl halides. This steric hindrance would also influence the selectivity of the reaction, favoring attack by smaller nucleophiles.
Given the steric hindrance at the benzylic carbon and the potential for resonance stabilization of a carbocation intermediate (despite the inductive effects of the bromines), reactions of this compound, particularly with weaker nucleophiles and in polar protic solvents, are likely to have a significant S(_N)1 character.
Predicted Reaction Rates and Selectivity:
A summary of the predicted effects on reaction rates for nucleophilic substitution is presented in the table below.
| Reaction Type | Influencing Factor | Predicted Effect on Rate of this compound | Rationale |
| S(_N)2 | Steric Hindrance | Decreased | The ortho-bromo substituent sterically hinders the backside attack of the nucleophile. chemicalnote.com |
| Electronic Effects | Slightly Increased/Decreased | The inductive electron withdrawal by the bromine atoms may slightly increase the electrophilicity of the benzylic carbon, but this effect is likely outweighed by steric hindrance. | |
| S(_N)1 | Electronic Effects | Decreased | The strong inductive electron-withdrawing effect of the two bromine atoms destabilizes the formation of the benzylic carbocation intermediate. |
| Steric Hindrance | Increased (relative to S(_N)2) | Steric hindrance disfavors the S(_N)2 pathway, making the S(_N)1 pathway more competitive, although the absolute rate may still be slow due to electronic effects. |
In terms of selectivity, if a reaction were to proceed via an S(_N)1 mechanism, the resulting planar carbocation could be attacked by a nucleophile from either face. However, the steric bulk of the ortho-bromo substituent might still influence the trajectory of the incoming nucleophile, potentially leading to a degree of facial selectivity. In reactions with ambident nucleophiles, the electronic properties of the benzene ring, as modified by the bromo substituents, would influence the regioselectivity of the attack.
Investigation of Stereochemical Outcomes in Chiral Derivatizations
While this compound itself is achiral, the benzylic carbon can become a stereocenter upon substitution with a suitable nucleophile, leading to the formation of a chiral derivative. The stereochemical outcome of such a derivatization is critically dependent on the reaction mechanism.
Chiral Derivatization via S(_N)2 Mechanism:
If a chiral, non-racemic nucleophile is used to displace the chloride ion via an S(_N)2 mechanism, the reaction would proceed with a predictable stereochemical outcome. The S(_N)2 reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of configuration at that center. chemicalnote.comquora.com
For example, reaction with a chiral amine would lead to the formation of a chiral benzylic amine. The stereochemistry of the newly formed stereocenter would be inverted relative to the orientation of the departing chloride ion in the transition state. Due to the significant steric hindrance from the ortho-bromo substituent, achieving a high yield and clean inversion might be challenging and would likely require carefully optimized reaction conditions, including the choice of a relatively small but potent chiral nucleophile.
Chiral Derivatization via S(_N)1 Mechanism:
Should the reaction proceed through an S(_N)1 pathway, the stereochemical outcome would be less straightforward. The S(_N)1 reaction involves the formation of a planar, achiral carbocation intermediate. quora.com A subsequent attack by a chiral nucleophile can occur from either face of this planar intermediate.
In an ideal S(_N)1 reaction, this would lead to a racemic mixture of the two possible diastereomeric products. However, in reality, complete racemization is not always observed. The departing leaving group can temporarily shield one face of the carbocation, leading to a slight preference for attack from the opposite face, resulting in a product with a slight excess of the inverted configuration. The steric and electronic environment created by the ortho- and meta-bromo substituents could also influence the approach of the nucleophile to the carbocation, potentially leading to some degree of diastereoselectivity.
The expected stereochemical outcomes are summarized in the table below.
| Reaction Mechanism | Stereochemical Outcome of Chiral Derivatization | Rationale |
| S(_N)2 | Inversion of Configuration | The reaction proceeds via a backside attack of the nucleophile. chemicalnote.comquora.com |
| S(_N)1 | Racemization (with potential for partial inversion) | The reaction proceeds through a planar, achiral carbocation intermediate. quora.com |
To experimentally determine the stereochemical outcome of a chiral derivatization of this compound, the resulting diastereomeric products would need to be analyzed using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) spectroscopy, potentially with the use of a chiral solvating agent to differentiate the signals of the diastereomers.
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies of 1,3-Dibromo-2-(chloromethyl)benzene and its Derivatives
Single crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. While a specific study for this compound is not widely reported, analysis of its derivatives and related halogenated benzene (B151609) compounds provides a strong basis for understanding its expected molecular and crystal structure.
The crystal packing of halogenated compounds is heavily influenced by a variety of non-covalent interactions, particularly those involving the halogen atoms themselves.
Halogen-Halogen Interactions: These are a form of halogen bonding, where a region of positive electrostatic potential (the σ-hole) on one halogen atom interacts with a negative region on an adjacent atom. chemistryviews.org In the crystal lattice of this compound, several types of halogen-halogen contacts would be anticipated, including Br···Br, Cl···Cl, and Br···Cl interactions. Studies on similar molecules have quantified these distances. For example, in the crystal structure of 1,3-bis(chloromethyl)benzene, chlorine-chlorine interactions of 3.513 Å and 3.768 Å were observed, falling within the typical range for such contacts. researchgate.net In other complex halogenated molecules, short Cl···Cl (3.1140 Å) and Br···Cl (3.4565 Å) contacts have also been identified, indicating their significant role in crystal packing. nih.gov The strength and geometry of these interactions are critical in directing the assembly of molecules in the solid state.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also play a role. These can range from perfectly co-facial stacking to parallel-slipped or T-shaped arrangements, depending on the steric and electronic influence of the substituents.
The interplay of these varied intermolecular forces dictates the final, most thermodynamically stable crystal lattice. The frequency and energetic significance of these interactions can be analyzed to understand their role in stabilizing the crystal structure. bohrium.comresearchgate.net
The presence of three halogen atoms (two bromine, one chlorine) significantly influences the molecule's electronic properties and, consequently, its intermolecular interactions. Halogens are electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+R). aakash.ac.in This electronic perturbation affects the electrostatic potential of the molecule, influencing how it interacts with its neighbors.
The type and position of the halogen substituents are crucial. The larger, more polarizable bromine atoms are generally better halogen bond donors than chlorine. nih.gov The relative positioning of the bromo and chloromethyl groups on the benzene ring creates a specific distribution of charge and steric bulk that will favor certain packing motifs over others. Comparing the crystal structure of this compound with isomers or derivatives containing different halogens (e.g., fluorine or iodine) would reveal how the size, polarizability, and electronegativity of the halogen atom systematically alter the resulting supramolecular architecture. acs.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment.
¹H NMR Spectrum: The molecule possesses a plane of symmetry, making the two aromatic protons (H4 and H6) chemically equivalent, as are the two ipso-carbons to which the bromine atoms are attached (C1 and C3).
The aromatic region would feature two signals: a triplet for the proton at the 5-position (H5) and a doublet for the two equivalent protons at the 4- and 6-positions (H4, H6). The coupling between these adjacent protons (a ³J coupling) would result in this splitting pattern.
A sharp singlet would appear in the aliphatic region, corresponding to the two equivalent protons of the chloromethyl (-CH₂Cl) group. Its chemical shift would be downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.
¹³C NMR Spectrum: The spectrum would display five distinct signals:
Four signals for the aromatic carbons. Two of these would be for the quaternary (non-protonated) carbons: one for the two equivalent bromine-substituted carbons (C1, C3) and one for the chloromethyl-substituted carbon (C2). The other two signals would be for the protonated carbons (C4/C6 and C5).
One signal in the aliphatic region for the chloromethyl (-CH₂) carbon.
The predicted chemical shifts, based on established substituent effects, are summarized in the table below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Values are estimates and may vary based on solvent and experimental conditions.)
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| H4, H6 | ¹H | ~7.5 - 7.6 | Doublet (d) |
| H5 | ¹H | ~7.2 - 7.3 | Triplet (t) |
| -CH₂Cl | ¹H | ~4.7 - 4.8 | Singlet (s) |
| C1, C3 | ¹³C | ~123 - 125 | Quaternary |
| C2 | ¹³C | ~138 - 140 | Quaternary |
| C4, C6 | ¹³C | ~132 - 134 | CH |
| C5 | ¹³C | ~130 - 131 | CH |
| -CH₂Cl | ¹³C | ~43 - 45 | CH₂ |
To unambiguously confirm the structural assignments, a suite of 2D NMR experiments would be employed. science.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu A cross-peak would be observed between the aromatic doublet (H4/H6) and the aromatic triplet (H5), confirming their adjacent positions on the benzene ring. No correlations would be seen for the -CH₂Cl singlet, as these protons have no neighboring protons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). columbia.edu
A cross-peak would connect the aromatic doublet signal (~7.5 ppm) to the C4/C6 carbon signal (~133 ppm).
A cross-peak would connect the aromatic triplet signal (~7.2 ppm) to the C5 carbon signal (~130 ppm).
A cross-peak would connect the methylene (B1212753) singlet (~4.7 ppm) to the -CH₂Cl carbon signal (~44 ppm).
The methylene protons (-CH₂Cl) would show a strong correlation to the quaternary carbon C2 (a two-bond coupling, ²J) and the two bromine-substituted carbons C1 and C3 (a three-bond coupling, ³J). This is definitive proof of the substituent's position at C2.
The aromatic proton H5 would show correlations to the adjacent carbons C4/C6 (²J) and the bromine-substituted carbons C1/C3 (³J).
The aromatic protons H4/H6 would show correlations to the adjacent carbons C5 and C1/C3 (²J) and the other neighboring carbons C2 and C5 (³J).
Table 2: Key Expected HMBC Correlations for this compound
| Proton(s) | Correlating Carbon(s) | Type of Coupling |
| -CH₂Cl | C2 | ²J |
| -CH₂Cl | C1, C3 | ³J |
| H5 | C4, C6 | ²J |
| H5 | C1, C3 | ³J |
| H4, H6 | C5, C1/C3 | ²J |
| H4, H6 | C2 | ³J |
Collectively, these 1D and 2D NMR experiments provide a comprehensive and definitive confirmation of the molecular structure of this compound.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The molecular formula of this compound is C₇H₅Br₂Cl, leading to a calculated monoisotopic mass of approximately 281.8446 Da. nist.gov
Upon ionization in a mass spectrometer, the molecule will form a molecular ion (M⁺). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This isotopic distribution results in a complex but predictable pattern for the molecular ion, which is invaluable for confirming the presence of these halogens.
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 282.85192 |
| [M+Na]⁺ | 304.83386 |
| [M-H]⁻ | 280.83736 |
| [M+NH₄]⁺ | 299.87846 |
| [M+K]⁺ | 320.80780 |
| [M]⁺ | 281.84409 |
This table presents the predicted mass-to-charge ratios for various adducts of this compound, which are useful for its identification in mass spectrometry experiments.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways common to halogenated aromatic compounds. A primary fragmentation event would be the loss of a chlorine atom from the chloromethyl group, leading to the formation of a stable dibromobenzyl cation. Subsequent fragmentation could involve the loss of bromine atoms or the benzylic group, resulting in a variety of fragment ions that can be used to piece together the original structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of a molecule. While specific experimental IR and Raman spectra for this compound are not available in the reviewed literature, the vibrational characteristics can be inferred by examining related halogenated benzene derivatives.
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands corresponding to the vibrations of the benzene ring, the C-Br bonds, the C-Cl bond, and the CH₂ group.
Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H stretching (aliphatic) | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the CH₂Cl group. |
| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| CH₂ scissoring | ~1465 | Bending vibration of the CH₂ group. |
| C-Cl stretching | 800 - 600 | Stretching vibration of the carbon-chlorine bond in the chloromethyl group. |
| C-Br stretching | 680 - 515 | Stretching vibrations of the carbon-bromine bonds attached to the benzene ring. |
This table outlines the expected vibrational modes for this compound based on the analysis of similar halogenated aromatic compounds.
The substitution pattern on the benzene ring will significantly influence the positions and intensities of the vibrational bands. The presence of two bromine atoms and a chloromethyl group will lower the symmetry of the benzene ring, leading to the activation of vibrational modes that might be silent in more symmetrical molecules.
The C-Br stretching vibrations are expected to appear in the lower frequency region of the mid-infrared spectrum. The C-Cl stretch from the chloromethyl group will also be a prominent feature. The various bending and stretching modes of the benzene ring will provide a detailed fingerprint of the substitution pattern.
Raman spectroscopy would complement the IR data, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.
Future Research Directions and Translational Opportunities
Development of Sustainable and Economically Viable Synthetic Routes
The traditional synthesis of halogenated aromatic compounds often involves the use of hazardous reagents and generates significant chemical waste, prompting a shift towards greener and more cost-effective methodologies. Future research in the synthesis of 1,3-Dibromo-2-(chloromethyl)benzene and related compounds is increasingly focused on the principles of green chemistry to minimize environmental impact and improve economic feasibility.
A key area of development is the replacement of hazardous brominating agents, such as liquid bromine, with safer alternatives. Innovative approaches include the in situ generation of hypobromous acid, which can be produced from more benign bromide salts and an oxidant. Another promising strategy involves the use of bromide-bromate couples, which offer a solid, stable, and safer source of bromine. N-bromosuccinimide (NBS) also presents a viable and less hazardous alternative for bromination reactions.
| Attribute | Description |
| CAS Number | 858006-31-2 acs.org |
| Molecular Formula | C7H5Br2Cl nih.gov |
| Molecular Weight | 284.38 g/mol nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective halogenation of aromatic C-H bonds. These methods, often utilizing N-halosuccinimides as the halogen source, can provide access to isomers that are difficult to obtain through traditional electrophilic aromatic substitution. Carborane-based Lewis acids represent another innovative class of catalysts that can activate N-halosuccinimides for electrophilic halogenation, offering unique selectivity profiles.
Shape-selective zeolites, such as HY and HMor, are also being investigated for their ability to direct the regioselectivity of bromination reactions. The porous structure of these materials can control the access of reactants to the active sites, favoring the formation of specific isomers. The use of lanthanide catalysts in aromatic halogenation is another area of active research, with the potential to offer novel catalytic activities and selectivities. By fine-tuning the catalyst structure and reaction conditions, it is possible to achieve high yields of the desired 1,3-dibromo-2-(chloromethyl) substitution pattern.
Integration into Flow Chemistry Methodologies
The integration of synthetic processes into continuous flow systems offers numerous advantages over traditional batch production, including enhanced safety, improved reaction control, and greater scalability. For the synthesis of this compound, flow chemistry presents a promising avenue for developing more efficient and safer manufacturing processes.
Furthermore, flow chemistry facilitates the integration of multiple reaction and purification steps into a single, continuous process. This can significantly reduce production time and costs. For the synthesis of a polysubstituted compound like this compound, which may require several synthetic steps, a continuous flow approach can streamline the entire manufacturing process, from starting materials to the final purified product. The use of microreactor technology, in particular, allows for rapid process optimization and can accelerate the development of efficient and scalable synthetic routes.
Design of Next-Generation Functional Molecules and Materials with Tailored Properties
The unique trifunctional nature of this compound, with its two bromine atoms and a chloromethyl group, makes it a highly versatile building block for the design and synthesis of novel functional molecules and materials with tailored properties. The distinct reactivity of the benzyl-type chloride and the aryl bromides allows for selective and sequential chemical transformations.
The bromine atoms are particularly well-suited for participating in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, onto the benzene (B151609) ring. This versatility allows for the systematic modification of the electronic and steric properties of the resulting molecules. The chloromethyl group, on the other hand, is a reactive handle for nucleophilic substitution reactions, providing a convenient site for attaching the molecule to other chemical entities or surfaces.
Q & A
Q. What are the common synthetic routes for preparing 1,3-Dibromo-2-(chloromethyl)benzene, and what key reaction conditions influence yield and purity?
Synthesis typically involves sequential halogenation and functionalization. A plausible route starts with toluene derivatives:
- Bromination : Direct bromination of toluene derivatives using Br₂ with FeBr₃ as a catalyst under controlled temperatures (0–50°C) can introduce bromine atoms. Regioselectivity is influenced by steric and electronic effects, with meta-bromination favored in the presence of electron-withdrawing groups .
- Chloromethylation : Introducing the chloromethyl group via the Blanc chloromethylation reaction (formaldehyde, HCl, and ZnCl₂ as a catalyst) on brominated intermediates. Excess HCl and controlled reaction times (~6–12 hours) minimize poly-substitution .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) improves purity. Yield optimization requires strict control of stoichiometry and temperature .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–5.0 ppm. Aromatic protons show splitting patterns consistent with 1,3-dibromo substitution (e.g., a doublet of doublets for para protons) .
- ¹³C NMR : Distinct peaks for carbons bonded to Br (~125–135 ppm) and the chloromethyl carbon (~45 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 294 (M⁺ for C₇H₄Br₂Cl) and isotopic patterns matching Br/Cl ratios confirm stoichiometry .
- IR Spectroscopy : C-Br stretches (550–650 cm⁻¹) and C-Cl stretches (700–800 cm⁻¹) validate functional groups .
Advanced Questions
Q. What strategies achieve regioselective bromination and chloromethylation to synthesize this compound, and how are side reactions minimized?
- Regioselective Bromination : Use directing groups (e.g., methyl in toluene) to favor meta-bromination. Subsequent bromination at the 3-position is sterically hindered, requiring Lewis acids like FeBr₃ to stabilize intermediates . Competitive para-bromination is suppressed by bulky substituents or low temperatures (0–10°C) .
- Chloromethylation : Employ ZnCl₂ as a catalyst to direct the chloromethyl group to the ortho position relative to bromine. Excess formaldehyde increases mono-substitution, while slow addition of HCl reduces dichloromethyl byproducts .
- Side Reactions : Polybromination is avoided by using stoichiometric Br₂, while over-chlorination is mitigated by quenching the reaction after 80% conversion .
Q. How do bromine and chloromethyl substituents influence the reactivity of this compound in cross-coupling or polymer synthesis?
- Cross-Coupling : Bromine atoms serve as leaving groups in Suzuki or Ullmann reactions. The chloromethyl group can undergo nucleophilic substitution (e.g., with amines or thiols) to form dendrimers or functionalized monomers. Steric hindrance from bromine slows coupling kinetics, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .
- Polymer Synthesis : In hypercross-linked polymers (HCPs), Friedel-Crafts alkylation between chloromethyl groups and aromatic cores (e.g., biphenyl) creates microporous networks. Bromine atoms enhance thermal stability and adsorbent capacity for volatile organic compounds (VOCs) by increasing polarizability . Mechanistic studies show that electron-withdrawing bromine groups reduce electron density at the chloromethyl site, slowing self-polymerization .
Q. What are the critical safety considerations for handling this compound, and how do its decomposition products impact experimental protocols?
- Toxicity : The chloromethyl group is a lachrymator and potential carcinogen (similar to benzyl chloride ). Use fume hoods and PPE (gloves, goggles).
- Decomposition : Thermal degradation above 150°C releases HCl and Br₂ vapors. Stabilize reactions under inert atmospheres (N₂/Ar) and avoid strong oxidizers .
- Waste Management : Neutralize with alkaline solutions (e.g., NaOH/ethanol) to convert reactive halides into less hazardous salts before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
